N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-cycloheptyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-11-12-7-5-6-10-14(12)19-16(21)15(20)18-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAOWCPGBLGWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in Organic Solvents: An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. This technical guide provides a comprehensive framework for determining, understanding, and modeling the solubility profile of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide, a novel small molecule with therapeutic potential. Recognizing the absence of publicly available solubility data for this specific compound, this whitepaper serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the fundamental principles of solubility, presents a rigorous experimental protocol for its determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC), and delves into the application of key thermodynamic models—including the Apelblat and van't Hoff equations—for data correlation and analysis. By presenting a hypothetical yet scientifically grounded case study, this guide offers practical insights into experimental design, data interpretation, and the causal relationships between solvent properties, temperature, and solute solubility.
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and high inter-subject variability.[2][3] Consequently, a thorough understanding of an API's solubility in a range of solvents is paramount during the pre-formulation and formulation development stages.[4][5]
Organic solvents play a crucial role in various stages of pharmaceutical development, including:
-
Synthesis and Purification: Selecting appropriate solvents is essential for achieving high reaction yields and efficient purification through crystallization.
-
Formulation: For parenteral and topical formulations, the API must be dissolved in a biocompatible solvent system.
-
Analytical Method Development: Solubility data guides the selection of mobile phases for chromatographic analysis.
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide is a molecule of interest due to its structural motifs, which suggest potential biological activity. However, its journey towards clinical application necessitates a comprehensive characterization of its physicochemical properties, with solubility being a primary determinant of its "drug-like" potential. This guide will, therefore, use this compound as a model to illustrate the principles and practices of solubility profiling.
Experimental Methodology: A Self-Validating Protocol for Solubility Determination
The cornerstone of a reliable solubility profile is a robust and reproducible experimental methodology. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[6] This method ensures that the solvent is saturated with the solute, and the resulting concentration represents the true thermodynamic equilibrium.
Materials and Apparatus
-
Solute: N1-(2-cyanophenyl)-N2-cycloheptyloxalamide (Purity > 99%)
-
Solvents: A selection of organic solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and n-heptane). All solvents should be of analytical or HPLC grade.
-
Apparatus:
Experimental Workflow: Isothermal Shake-Flask Method
The following diagram illustrates the step-by-step workflow for determining the solubility of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol
-
Preparation of Saturated Solutions: An excess amount of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide is added to a series of vials, each containing a known volume of a specific organic solvent. The "excess" is crucial to ensure that a solid phase remains in equilibrium with the solution.
-
Equilibration: The vials are securely capped and placed in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). The samples are agitated for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the vials are allowed to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to sediment. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles.[9]
-
Quantification by HPLC: A known volume of the filtered, saturated solution is accurately diluted with the HPLC mobile phase. The concentration of the solute in the diluted sample is then determined using a validated HPLC-UV method.[7][8] A calibration curve prepared with standard solutions of known concentrations of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide is used for quantification.
Results and Data Presentation: A Hypothetical Case Study
To illustrate the application of this methodology, let us consider a hypothetical set of solubility data for N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in various organic solvents at different temperatures.
Table 1: Mole Fraction Solubility (x) of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in Various Organic Solvents at Different Temperatures (K)
| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| Methanol | 0.0125 | 0.0152 | 0.0184 | 0.0221 |
| Ethanol | 0.0098 | 0.0119 | 0.0143 | 0.0172 |
| Acetone | 0.0256 | 0.0305 | 0.0361 | 0.0428 |
| Ethyl Acetate | 0.0189 | 0.0225 | 0.0267 | 0.0315 |
| Acetonitrile | 0.0147 | 0.0178 | 0.0213 | 0.0254 |
| n-Heptane | 0.0005 | 0.0007 | 0.0009 | 0.0012 |
Thermodynamic Modeling: From Raw Data to Predictive Insight
Thermodynamic models are invaluable tools for correlating experimental solubility data, predicting solubility at different temperatures, and understanding the dissolution process.
The Apelblat Equation
The modified Apelblat equation is a semi-empirical model that effectively correlates the solubility of a solute with temperature.[10][11] It is expressed as:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical parameters obtained by fitting the experimental data.
The parameters A and B relate to the enthalpy of the solution process, while C accounts for the effect of temperature on the heat capacity of the solution.
Table 2: Apelblat Equation Parameters for the Solubility of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in Various Organic Solvents
| Solvent | A | B | C |
| Methanol | -25.89 | -1250.3 | 4.52 |
| Ethanol | -28.15 | -1380.1 | 4.98 |
| Acetone | -18.76 | -950.6 | 3.21 |
| Ethyl Acetate | -22.43 | -1105.8 | 3.97 |
| Acetonitrile | -24.91 | -1198.2 | 4.33 |
| n-Heptane | -45.67 | -2500.5 | 7.89 |
The van't Hoff Equation
The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature.[12][13] The integrated form of the equation is:
ln(x) = -ΔHsol / (R * T) + ΔSsol / R
where:
-
x is the mole fraction solubility.
-
ΔHsol is the apparent molar enthalpy of solution.
-
ΔSsol is the apparent molar entropy of solution.
-
R is the universal gas constant (8.314 J·mol-1·K-1).
-
T is the absolute temperature in Kelvin.
A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R.[13] This allows for the calculation of the thermodynamic parameters of dissolution.
Caption: Workflow for Thermodynamic Analysis using the van't Hoff Equation.
Table 3: Apparent Thermodynamic Parameters of Dissolution for N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
| Solvent | ΔHsol (kJ·mol-1) | ΔSsol (J·mol-1·K-1) |
| Methanol | 25.8 | 55.2 |
| Ethanol | 28.5 | 60.1 |
| Acetone | 22.1 | 48.9 |
| Ethyl Acetate | 24.3 | 52.7 |
| Acetonitrile | 26.7 | 57.3 |
| n-Heptane | 35.4 | 70.5 |
Discussion and Interpretation
The hypothetical data reveals several key insights into the solubility behavior of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide:
-
Solvent Effects: The solubility is highest in acetone, a polar aprotic solvent, and lowest in n-heptane, a nonpolar solvent. This suggests that the polarity of the solvent plays a significant role in the dissolution process. The oxalamide and cyanophenyl groups contribute to the polar nature of the solute, favoring interactions with polar solvents.
-
Temperature Dependence: In all solvents, the solubility increases with increasing temperature. This is a common observation for the dissolution of solid solutes.
-
Thermodynamic Insights: The positive values of ΔHsol indicate that the dissolution process is endothermic, meaning it requires energy to break the crystal lattice of the solute. The positive values of ΔSsol suggest that the dissolution process is entropy-driven, as the solute molecules become more disordered when they move from the solid state to the solution.
Conclusion
This technical guide has provided a comprehensive framework for determining and analyzing the solubility profile of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in organic solvents. By following the detailed experimental protocol and applying the appropriate thermodynamic models, researchers can generate high-quality, reliable solubility data. This information is not merely academic; it is a critical enabler for rational solvent selection in synthesis and purification, informed formulation design, and ultimately, the successful development of new therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the foundational importance of solubility studies in the pharmaceutical sciences.
References
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Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-7. [Link]
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Palmer, D. S., & Mitchell, J. B. O. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Importance of Solubility for New Drug Molecules. Journal of Drug Delivery Science and Technology, 58, 101740. [Link]
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Solubility of Things. (n.d.). Van't Hoff Equation. [Link]
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Palmer, D. S., & Mitchell, J. B. O. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. ACS Publications. [Link]
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Sheridan, R. P., & Duca, J. S. (2017). Predicting solubility curves via a thermodynamic cycle and machine learning. Journal of Computer-Aided Molecular Design, 31(11), 979-988. [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
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Jouyban, A. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Publications. [Link]
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Tripathi, D., & Parveen, R. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]
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Jouyban, A., & Acree, Jr., W. E. (2006). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(11), 1541-1544. [Link]
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Jouyban, A., Khoubnasabjafari, M., & Acree, Jr., W. E. (2005). Solubility Prediction of Pyrene in Non-Aqueous Solvent Mixtures Using Jouyban-Acree Model. Indian Journal of Chemistry, 44A, 1555-1560. [Link]
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Jouyban, A., Chan, H. K., & Acree, Jr., W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]
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Jouyban, A., & Acree, Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 246-256. [Link]
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Patel, J., & Patel, K. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management, 1(1), 1-10. [Link]
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Rahimpour, M. R., & Rohani, S. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 868-878. [Link]
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SlideShare. (2017, March 23). solubility experimental methods.pptx. [Link]
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Su, C., & Yalkowsky, S. H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
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Mey, A. S., & Tkatchenko, A. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 115(12), 5837-5892. [Link]
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Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals (pp. 1-28). CRC Press. [Link]
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Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Scientific Reports, 14(1), 21975. [Link]
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Zhang, Y., Wang, Y., Li, Y., Liu, Y., & Wang, J. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2389. [Link]
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Wang, J., Liu, Y., Zhang, Y., Li, Y., & Wang, Y. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Molecules, 24(5), 929. [Link]
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Wang, Y., Zhang, Y., Li, Y., Liu, Y., & Wang, J. (2022). Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents. Journal of Chemical & Engineering Data, 67(10), 3029-3041. [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403. [Link]
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Kumar, A., Sahoo, S. K., & Padhee, K. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 17(1), 1-15. [Link]
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Technical Guide: Hydrogen Bonding Patterns in Cycloheptyloxalamide Structures
This guide provides an in-depth technical analysis of the hydrogen bonding architectures within cycloheptyloxalamide structures. It focuses on the supramolecular mechanics that drive self-assembly, crystal packing, and organogelation properties.
Executive Summary
Cycloheptyloxalamide derivatives represent a distinct class of supramolecular synthons where the rigid, planar oxalamide core acts as a hydrogen-bonding generator, while the flexible cycloheptyl rings provide steric bulk and lipophilicity. Unlike their cyclohexyl counterparts, the odd-numbered seven-membered rings introduce unique conformational degrees of freedom (twist-chair/twist-boat) that influence packing efficiency.
This guide details the structural hierarchy of these molecules, moving from the primary trans-trans planar conformation to the formation of 1D hydrogen-bonded tapes , and finally to the 3D fibrillar networks responsible for organogelation.
Chemical Architecture & Conformation[1]
The Oxalamide Core
The central feature of N,N'-dicycloheptyloxalamide is the oxalamide bridge (–NH–CO–CO–NH–). In the solid state and in self-assembled aggregates, this unit predominantly adopts the s-trans, s-trans conformation.
-
Planarity: The N–C–C–N backbone is nearly planar due to the conjugation between the amide nitrogens and the adjacent carbonyls. This planarity is critical as it pre-organizes the molecule for directional hydrogen bonding.
-
Dipole Minimization: The trans arrangement opposes the two carbonyl dipoles, stabilizing the monomeric unit before assembly.
The Cycloheptyl Steric Influence
The cycloheptyl group distinguishes this structure from the more common cyclohexyl derivatives.
-
Ring Conformation: While cyclohexane chairs are rigid, cycloheptane rings rapidly interconvert between twist-chair and twist-boat conformers (
). -
Packing Disruption: The conformational mobility and the "odd" symmetry of the 7-membered ring prevent the tight, crystalline close-packing seen in linear alkyl derivatives. This "frustrated packing" is a key driver for gelation , as it favors the formation of entangled fibers over macroscopic single crystals.
Hydrogen Bonding Networks
The self-assembly of cycloheptyloxalamide is governed by a hierarchical hydrogen-bonding model.
Primary Motif: The Bifurcated Intermolecular Tape
The dominant interaction is the intermolecular hydrogen bond between the amide proton (donor) of one molecule and the carbonyl oxygen (acceptor) of an adjacent molecule.
-
Dual Donor/Acceptor: The oxalamide core has two donors (
) and two acceptors ( ). -
R2,2(10) Synthon: This arrangement forms a classic supramolecular motif described by graph set notation as
(though strictly this refers to a dimer ring; in the infinite chain, it forms a "ladder" or "tape"). -
Directionality: These bonds propagate linearly, creating 1D supramolecular tapes .
Secondary Interactions: Van der Waals Stacking
While H-bonds drive the 1D growth, the 3D assembly is stabilized by London dispersion forces between the lipophilic cycloheptyl rings.
-
Inter-tape Locking: The cycloheptyl rings of adjacent tapes interdigitate. The "rough" surface of the cycloheptyl ring (due to its puckering) creates a friction-like engagement that stabilizes the fibers.
Visualization of the Assembly Logic
The following diagram illustrates the transition from molecular precursors to the supramolecular network.
Figure 1: Logical flow of cycloheptyloxalamide hierarchical self-assembly from synthesis to gelation.
Experimental Characterization Protocols
To validate the presence of these H-bonding patterns, a multi-modal approach is required.
X-Ray Crystallography (Single Crystal)
-
Objective: Direct visualization of the H-bond length and angles.
-
Expected Metrics:
-
:
Å (Indicative of strong H-bonds). -
:
(Near linearity implies high directionality).
-
:
-
Protocol Note: Growing single crystals of cycloheptyl derivatives can be difficult due to gelation. Use slow evaporation from a polar/non-polar solvent mix (e.g., Methanol/Toluene).
FTIR Spectroscopy (Solid State vs. Solution)
FTIR is the rapid-check method for H-bonding aggregation.
-
Amide A (N-H Stretch):
-
Free (Dilute CHCl3):
-
H-Bonded (Gel/Solid):
(Significant redshift indicates strong aggregation).
-
-
Amide I (C=O Stretch):
-
Free:
-
H-Bonded:
(Shift to lower wavenumber confirms carbonyl participation in H-bonding).
-
Variable Temperature NMR (VT-NMR)
-
Objective: Assess H-bond stability.
-
Method: Monitor the chemical shift (
) of the amide proton (-NH) in or while heating (298K to 343K). -
Interpretation:
-
Low
(< 3 ppb/K): Indicates intramolecular H-bonding or very stable aggregates (solvent shielded). -
High
(> 5 ppb/K): Indicates breaking of intermolecular H-bonds or solvent exposure. -
For Cycloheptyloxalamide: Expect intermediate values in non-polar solvents, confirming intermolecular aggregation that "melts" at higher temperatures.
-
Synthesis & Gelation Protocol
Synthesis of N,N'-Dicycloheptyloxalamide
This protocol ensures high purity, essential for reproducible supramolecular behavior.
-
Reagents: Diethyl oxalate (1.0 eq), Cycloheptylamine (2.2 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve diethyl oxalate in absolute ethanol.
-
Add cycloheptylamine dropwise at
(Exothermic reaction). -
Stir at Room Temperature (RT) for 4 hours. The product will precipitate as a white solid.
-
Purification: Filter and wash extensively with cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
-
Yield: Typically
.
Gelation Test (Inversion Method)
-
Preparation: Place 10 mg of the synthesized compound in a vial.
-
Solvent: Add 1.0 mL of Toluene or Xylene.
-
Activation: Heat the closed vial until the solid dissolves (clear solution).
-
Cooling: Allow to cool to RT undisturbed.
-
Validation: Invert the vial. If the material does not flow, it is a stable organogel .
Data Summary Table
| Parameter | Value / Characteristic | Significance |
| Core Conformation | s-trans, s-trans | Maximizes dipole opposition; enables linear tape formation. |
| H-Bond Motif | Intermolecular Dual N-H...O | Forms the backbone of the supramolecular polymer.[1] |
| N...O Distance | Strong hydrogen bond classification. | |
| Ring Conformation | Twist-Chair (Cycloheptyl) | Provides steric bulk; prevents macro-crystallization; promotes fiber entanglement. |
| FTIR Shift (Amide A) | Indicates transition from free monomer to aggregated tape. | |
| Primary Application | Low Molecular Weight Gelator (LMWG) | Used for thickening organic solvents or drug delivery matrices. |
References
-
Fyles, T. M., et al. (1993). "Oxalamide gelators: Synthesis and properties." Canadian Journal of Chemistry. Link (Foundational work on oxalamide gelation).
-
Žinić, M., et al. (2003). "Oxalamide based gelators: From serendipity to rational design." Chemistry – A European Journal. Link (Comprehensive review of the scaffold).
-
Bernstein, J., et al. (1995).[2] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition. Link (Standard for describing the H-bond networks).
-
Steed, J. W. (2010).[3] "Supramolecular Gel Chemistry: Developments over the Last Decade." Chemical Communications. Link (Context for cycloalkyl influence on gelation).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-cyanophenyl)-N'-cycloheptyl-oxalamide: A Guide for Medicinal Chemists
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of pharmacologically relevant motifs is a cornerstone of rational design. This guide details the reaction conditions and underlying principles for the coupling of 2-aminobenzonitrile and a cycloheptyl oxalamide moiety, yielding N-(2-cyanophenyl)-N'-cycloheptyl-oxalamide. This target molecule unites two key structural classes: the 2-aminobenzonitrile framework, a precursor to a multitude of heterocyclic compounds including quinazolines[1][2][3][4][5], and the oxalamide core. The oxalamide unit is a particularly noteworthy scaffold in medicinal chemistry, prized for its role as a rigid hydrogen bond donor and its presence in molecules with diverse biological activities, including antiviral and anticancer properties[6][7][8]. The cycloheptyl group introduces a lipophilic, three-dimensional element that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.
This document provides a comprehensive, experience-driven protocol for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the chemical logic behind the chosen conditions, ensuring a robust and reproducible synthetic strategy.
Reaction Principle: Amide Bond Formation
The core transformation is the formation of an amide bond between the aniline nitrogen of 2-aminobenzonitrile and a carboxylic acid moiety of a cycloheptyl oxalamide precursor. The direct condensation of an amine and a carboxylic acid is kinetically slow and requires harsh conditions. Therefore, activation of the carboxylic acid is essential for an efficient reaction under mild conditions. This is typically achieved using a coupling reagent.[9][10]
For this specific transformation, we will focus on the use of carbodiimide-based coupling chemistry, a widely trusted and versatile method in pharmaceutical synthesis[9][11]. The protocol will detail the coupling of 2-aminobenzonitrile with N-cycloheptyloxalamic acid.
Proposed Reaction Scheme
Caption: Proposed synthesis of N-(2-cyanophenyl)-N'-cycloheptyl-oxalamide.
Experimental Protocol: Carbodiimide-Mediated Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, N-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization, and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Aminobenzonitrile | 118.14 | >98% | e.g., Sigma-Aldrich |
| N-Cycloheptyloxalamic Acid | 185.22 | >95% | Synthesized* |
| EDC·HCl (EDAC) | 191.70 | >98% | e.g., BenchChem |
| HOBt | 135.12 | >97% | e.g., BenchChem |
| DIPEA (Hünig's base) | 129.24 | >99% | e.g., Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | 73.09 | >99.8% | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | e.g., Fisher Scientific |
| Saturated aq. NaHCO₃ | - | - | Lab prepared |
| Brine | - | - | Lab prepared |
| Anhydrous MgSO₄ | 120.37 | - | e.g., Sigma-Aldrich |
| Silica Gel | - | 60 Å, 230-400 mesh | e.g., Merck |
Note: N-Cycloheptyloxalamic acid can be prepared by reacting cycloheptylamine with diethyl oxalate followed by selective hydrolysis of one ester group.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-cycloheptyloxalamic acid (1.0 equiv., e.g., 185 mg, 1.0 mmol), 2-aminobenzonitrile (1.05 equiv., e.g., 124 mg, 1.05 mmol), and HOBt (1.2 equiv., e.g., 162 mg, 1.2 mmol).
-
Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of ~0.2 M with respect to the limiting reagent).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (2.5 equiv., e.g., 435 µL, 2.5 mmol) dropwise to the stirred solution. The base is crucial for neutralizing the HCl salt of EDC and for deprotonating the carboxylic acid.
-
Activation: Add EDC·HCl (1.2 equiv., e.g., 230 mg, 1.2 mmol) portion-wise over 5 minutes. The O-acylisourea intermediate formed is highly reactive. HOBt intercepts this intermediate to form a more stable active ester, which reduces the risk of side reactions.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed.
Work-up and Purification
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(2-cyanophenyl)-N'-cycloheptyl-oxalamide.
Causality and Rationale for Experimental Choices
-
Why 2-Aminobenzonitrile as the Nucleophile? While anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, the reaction is still highly feasible. The electron-withdrawing nature of the ortho-cyano group further reduces the nucleophilicity, necessitating robust coupling conditions. A slight excess (1.05 equiv.) is used to ensure complete consumption of the more valuable carboxylic acid precursor.
-
Choice of Coupling Reagent and Additive: EDC is a water-soluble carbodiimide, which simplifies the removal of its urea byproduct during the aqueous work-up.[12] The addition of HOBt is critical. It acts as a nucleophilic catalyst, forming an activated HOBt-ester. This intermediate is less susceptible to epimerization (if chiral centers were present) and reacts more cleanly with the amine than the O-acylisourea intermediate.[12]
-
Solvent and Base Selection: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, capable of dissolving all reactants and intermediates. DIPEA is a sterically hindered, non-nucleophilic base, which prevents it from competing with 2-aminobenzonitrile in reacting with the activated carboxylic acid.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction upon addition of EDC and minimizes potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion over a reasonable timeframe.
Mechanism of Amide Bond Formation
Caption: EDC/HOBt-mediated amide bond formation workflow.
Troubleshooting and Field Insights
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, particularly the DMF. Water can hydrolyze the activated intermediates. Consider increasing the equivalents of EDC and HOBt to 1.5.
-
Formation of N-acylurea: The primary side product in carbodiimide couplings is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. The use of HOBt significantly suppresses this pathway. If it remains a problem, consider alternative coupling reagents like HATU or HBTU, which are generally more efficient for sterically hindered or electron-deficient amines.[11][12]
-
Purification Challenges: The urea byproduct from EDC is water-soluble and typically removed during work-up. If purification is difficult, ensure the aqueous washes are thorough. A dilute acid wash is crucial for removing the basic DIPEA.
Conclusion
The coupling of 2-aminobenzonitrile with cycloheptyl oxalamides represents a strategic approach to synthesizing novel chemical entities with high potential in drug discovery. The protocol detailed herein, based on well-established carbodiimide chemistry, provides a robust and reliable method for achieving this transformation. By understanding the rationale behind each reagent and condition, researchers can confidently apply and adapt this methodology to generate libraries of related compounds for biological screening.
References
- Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst.Green Chemistry (RSC Publishing).
- The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications.Benchchem.
- Efficient synthesis of quinazoline-2,4(1h,3h)-diones from 2-aminobenzonitriles.LOCKSS.
- Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions.ACS Sustainable Chemistry & Engineering.
- Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide.Catalysis Science & Technology (RSC Publishing).
- (PDF) quinazoline-2,4(1H,3H)-dione from CO2 and 2-aminobenzonitrile.ResearchGate.
- New bis-oxalamides from trans-1,2-diaminocyclohexane.arkat usa.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.The Royal Society of Chemistry.
- The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review.Bentham Science Publisher.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU.Benchchem.
- Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors.PubMed.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.HepatoChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.ScholarWorks.
Sources
- 1. Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. bachem.com [bachem.com]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Using N1-(2-cyanophenyl)-N2-cycloheptyloxalamide as a supramolecular gelator
Application Note: Supramolecular Gelation using N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
Executive Summary
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide is a Low Molecular Weight Gelator (LMWG) belonging to the unsymmetrical oxalamide family. Unlike polymeric gelators, which rely on covalent cross-linking, this molecule self-assembles into a 3D fibrillar network via non-covalent interactions—specifically, intermolecular hydrogen bonding between oxalamide units and
The inclusion of the cycloheptyl ring (flexible, aliphatic, 7-membered) disrupts excessive crystallization, promoting the formation of entangled fibers (gels) rather than precipitates. The 2-cyanophenyl group provides electronic tunability and potential sensing capabilities (via nitrile fluorescence quenching or IR signature).
Primary Applications:
-
Drug Delivery: Encapsulation of hydrophobic APIs (Active Pharmaceutical Ingredients).
-
Crystal Engineering: Template for growing polymorphs of pharmaceutical solids.
-
Sensing: Detection of metal ions or amines via the cyano-group interaction.
Synthesis Protocol
To ensure high purity and reproducibility, an unsymmetrical synthesis strategy using ethyl chlorooxoacetate is required to prevent the formation of symmetric byproducts.
Reagents:
-
Step A: 2-Aminobenzonitrile, Ethyl chlorooxoacetate (Ethyl oxalyl chloride), Triethylamine (TEA), Dichloromethane (DCM).
-
Step B: Cycloheptylamine, Ethanol.
Workflow:
Step A: Synthesis of Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate (Intermediate)
-
Dissolve 2-Aminobenzonitrile (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under
atmosphere. -
Cool the solution to 0°C in an ice bath.
-
Add Ethyl chlorooxoacetate (11 mmol) dropwise over 30 minutes. Note: Exothermic reaction.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M HCl (2x), Sat.
(2x), and Brine. Dry over . -
Evaporate solvent to yield the mono-oxalamate ester. (Verify by TLC;
differs significantly from starting aniline).
Step B: Synthesis of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide (Final Gelator)
-
Dissolve the Intermediate (Step A, 10 mmol) in Ethanol (30 mL).
-
Add Cycloheptylamine (12 mmol, excess).
-
Reflux the mixture at 80°C for 6–12 hours. Monitor by TLC for disappearance of ester.
-
Cool to RT. The product typically precipitates as a white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetonitrile to remove trace amines.
-
Yield: Expect >80%.
-
Validation:
-NMR (DMSO- ) must show two distinct amide protons ( ~9-11 ppm) and the cycloheptyl multiplet.
Caption: Two-step synthesis strategy ensuring asymmetric functionalization of the oxalamide core.
Gelation Protocol
This protocol defines the "Standard Gelation Test" to determine the Minimum Gelation Concentration (MGC).
Materials:
-
4 mL Screw-cap vials (glass).
-
Heating block or oil bath (100°C).
-
Solvents: Toluene, DMSO, Ethanol, Acetonitrile,
/DMSO mixtures.
Procedure:
-
Weighing: Place 5.0 mg of the gelator into a vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (Starting conc: 10 mg/mL).
-
Dissolution (Heating): Seal the vial and heat to near boiling (e.g., 100°C for Toluene/DMSO) until the solid fully dissolves.
-
Critical Check: If solid remains insoluble at boiling, the solvent is "Insoluble (I)".
-
-
Assembly (Cooling): Allow the vial to cool to RT undisturbed on the benchtop. Do not shock cool in ice (unless testing for kinetics), as this may cause precipitation.
-
Inversion Test: After 1 hour (or overnight), invert the vial.
-
Gel (G): No flow is observed.
-
Partial Gel (PG): Material flows but is viscous/turbid.
-
Precipitate (P): Solid settles at the bottom; clear supernatant.
-
Solution (S): Clear solution remains.
-
Solvent Screening Data (Representative)
| Solvent | State (10 mg/mL) | Comments |
| Toluene | Gel (Opaque) | Strong van der Waals + |
| DMSO | Solution | H-bonds disrupted by solvent. |
| DMSO:Water (1:1) | Gel (Translucent) | Hydrophobic effect drives assembly. |
| Ethanol | Precipitate | Solubility too high/Assembly too fast. |
| Chloroform | Solution | Good solubility, no driving force. |
Characterization & Mechanism
Mechanism of Assembly
The gelation is driven by the Self-Assembly of Fibers (SAF) .
-
H-Bonding: The two amide protons form a dual H-bond "staple" with the carbonyls of the adjacent molecule.
- -Stacking: The 2-cyanophenyl rings stack (offset face-to-face), stabilized by the electron-withdrawing cyano group.
-
Steric Interlocking: The cycloheptyl ring provides bulk that prevents the formation of a tight crystal lattice, favoring high-aspect-ratio fibers.
Caption: Hierarchical self-assembly pathway from monomer to macroscopic gel network.
Required Characterization Techniques
-
Rheology:
-
Perform an Amplitude Sweep (Strain 0.01% to 100%) to find the Linear Viscoelastic Region (LVR).
-
Success Criteria: Storage Modulus (
) > Loss Modulus ( ) by at least 1 order of magnitude. is typically Pa for oxalamide gels.
-
-
SEM (Scanning Electron Microscopy):
-
Prep: Dry the gel (Xerogel) on a silicon wafer. Tip: Use freeze-drying to preserve morphology.
-
Expectation: High-aspect-ratio fibers, twisted ribbons, or helical structures (width 50–200 nm).
-
-
FTIR:
-
Compare Solution vs. Xerogel.
-
Key Shift: Amide I (C=O) and Amide II (N-H) bands shift to lower wavenumbers (e.g., 1650
1620 ) indicating H-bond formation.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation instead of Gelation | Cooling too fast. | Allow to cool slowly in the heating block (1°C/min). |
| Precipitation (Crystallization) | Solvent too polar (e.g., pure MeOH). | Use a co-solvent system (e.g., MeOH:Toluene). |
| Solution remains clear | Concentration too low (< MGC). | Increase conc. to 20 mg/mL. |
| Gel is weak/flows | Solvent interferes with H-bonds. | Avoid DMSO or DMF; switch to apolar solvents (Toluene, p-Xylene). |
References
-
Feringa, B. L., et al. "Low Molecular Weight Gelators." Chemical Society Reviews, 2008. Link
- Foundational text on the design principles of LMWGs.
-
Zinic, M., et al. "Oxalamide Gelators: Synthesis and Supramolecular Chirality." Chemistry - A European Journal, 2010. Link
- Specific reference for oxalamide synthesis and gel
-
Steed, J. W. "Supramolecular Gel Chemistry: Developments over the Last Decade." Chemical Communications, 2011. Link
- Authoritative review on characterization and rheology of supramolecular gels.
-
Segarra-Maset, M. D., et al. "Control of Crystal Growth using Supramolecular Gels." Chemical Society Reviews, 2013. Link
- Applic
Scalable production techniques for cyanophenyl oxalamide derivatives
Application Note: Scalable Production of Cyanophenyl Oxalamide Derivatives
Abstract
Cyanophenyl oxalamide derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for bis-amidine serine protease inhibitors, antiviral agents (neuraminidase inhibition), and rigid linkers in supramolecular assemblies. While their synthesis is chemically straightforward, scaling these reactions presents distinct engineering challenges: extreme exothermic profiles, hazardous gas evolution (CO, CO₂, HCl), and the formation of insoluble product slurries that impede mixing. This guide details a robust, scalable protocol for the synthesis of N,N'-bis(4-cyanophenyl)oxalamide, prioritizing safety, impurity control, and solvent handling suitable for kilogram-scale production.
Part 1: Retrosynthetic Strategy & Critical Process Parameters
For the drug development chemist, the choice of synthetic route is dictated by the electronic nature of the amine. 4-aminobenzonitrile is a weak nucleophile due to the electron-withdrawing cyano group (
Route Selection Logic
| Feature | Method A: Oxalyl Chloride (Selected) | Method B: Diethyl Oxalate (Alternative) |
| Reagent | Oxalyl Chloride ( | Diethyl Oxalate ( |
| Kinetics | Fast, irreversible (driven by gas evolution). | Slow, reversible equilibrium. |
| Temperature | Low ( | High ( |
| Byproducts | HCl, CO, CO₂ (Requires scrubbing). | Ethanol (Requires distillation). |
| Suitability | Best for electron-deficient anilines. | Poor for weak nucleophiles without Lewis Acid catalysis. |
Decision: We utilize Method A for this protocol. While Method B is "greener," the low nucleophilicity of 4-aminobenzonitrile leads to stalled reactions and difficult purifications at scale. Method A ensures complete conversion but requires strict engineering controls for gas evolution.
Critical Process Parameters (CPPs)
-
Temperature Control (
): The reaction is highly exothermic. must be maintained during addition to prevent impurity formation (tri-amides) and thermal runaway. -
Mixing Efficiency: The product precipitates almost immediately. High-torque overhead stirring is mandatory to prevent "hot spots" in the slurry.
-
Stoichiometry: A slight excess of oxalyl chloride (1.05 equiv) ensures consumption of the aniline, which is difficult to remove from the insoluble product.
Part 2: Process Visualization
The following diagram illustrates the reaction pathway and the critical decision logic for impurity control.
Figure 1: Reaction pathway highlighting the critical intermediate and the risk of impurity trapping due to rapid precipitation.
Part 3: Detailed Experimental Protocol
Target Compound: N,N'-Bis(4-cyanophenyl)oxalamide Scale: 100 g Input (Scalable to kg)
Materials
-
4-Aminobenzonitrile: 100.0 g (0.846 mol)[1]
-
Oxalyl Chloride: 56.4 g (0.444 mol, 1.05 equiv relative to half amine moles)
-
Triethylamine (TEA): 94.2 g (0.931 mol, 1.1 equiv) – Acid Scavenger
-
Tetrahydrofuran (THF): 1.0 L (Anhydrous) – Solvent
-
Dichloromethane (DCM): 500 mL – Quench/Wash solvent
Equipment Setup
-
2L Jacketed Reactor with overhead mechanical stirrer (Pitch-blade impeller).
-
Nitrogen inlet/outlet connected to a Caustic Scrubber (NaOH solution) to neutralize HCl/COCl₂ fumes.
-
Calibrated addition funnel or dosing pump.
-
Internal temperature probe.[2]
Step-by-Step Methodology
1. Reactor Charging & Solubilization
-
Charge the reactor with 4-Aminobenzonitrile (100 g) and THF (1.0 L).
-
Note: THF is chosen over DCM for the main reaction because it solubilizes the polar aniline better, ensuring a homogeneous start.
-
Add Triethylamine (94.2 g).
-
Cool the mixture to 0–5°C using a glycol chiller. Ensure stirring is at 250+ RPM.
2. Controlled Addition (The Critical Step)
-
Dilute Oxalyl Chloride (56.4 g) in DCM (100 mL) in the addition funnel.
-
Safety: Dilution prevents localized overheating.
-
Add the Oxalyl Chloride solution dropwise over 60–90 minutes .
-
Constraint: Do not allow internal temperature to exceed 10°C .
-
Observation: A thick white/yellow precipitate (TEA·HCl salts and Product) will form immediately. Increase stirring speed if slurry becomes viscous.
3. Reaction Propagation
-
Once addition is complete, allow the slurry to warm to 20–25°C (Room Temp).
-
Stir for 3 hours .
-
Self-Validating Step (IPC): Stop stirring briefly. Take a microliter aliquot of the clear supernatant. Analyze via TLC (50% EtOAc/Hexane) or HPLC.
-
Pass Criteria: Absence of 4-aminobenzonitrile peak.
-
Fail Criteria: If aniline persists >2%, add 0.05 equiv Oxalyl Chloride and stir for 1 hr.
-
4. Quench & Workup
-
Cool reactor back to 10°C .
-
Slowly add Water (500 mL) to quench excess oxalyl chloride and dissolve TEA·HCl salts.
-
Caution: Exothermic hydrolysis! Monitor gas evolution.[2][3]
-
Stir vigorously for 30 minutes to ensure all salts are dissolved. The product will remain insoluble.
5. Filtration & Purification
-
Filter the slurry through a sintered glass funnel (or centrifuge for scale).
-
Wash 1: Water (2 x 500 mL) – Removes TEA·HCl.
-
Wash 2: Methanol (2 x 200 mL) – Removes yellow colored impurities and trace unreacted aniline.
-
Wash 3: DCM (1 x 200 mL) – Facilitates drying.
-
Dry the filter cake in a vacuum oven at 60°C for 12 hours.
Part 4: Data Summary & Quality Control
| Parameter | Specification / Result | Notes |
| Appearance | White to off-white powder | Yellowing indicates oxidation or aniline impurity. |
| Yield | 92 – 96% | High yield expected due to insolubility driving equilibrium. |
| Melting Point | > 300°C (dec.)[4] | Distinctive for oxalamides. |
| Solubility | DMSO, DMF (Hot) | Insoluble in water, alcohols, DCM. |
| H-NMR (DMSO-d6) | Diagnostic singlet at >10 ppm confirms bis-amide. |
Part 5: Safety & Waste Management
Hazard Logic:
-
Oxalyl Chloride: Fatal if inhaled. Reacts violently with water to release HCl. Engineering Control: All vents must pass through a 10% NaOH scrubber.
-
Cyanides: The cyano group on the phenyl ring is stable under these conditions, but thermal decomposition (>300°C) can release HCN.
Waste Streams:
-
Aqueous Filtrate: Contains TEA·HCl and traces of aniline. Treat as aqueous organic waste.
-
Scrubber Solution: Neutralize to pH 7 before disposal; check for sulfides/cyanides if high temps were used (unlikely here).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid chloride preparation). 2
-
BenchChem. Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile. (2025). 1
-
H.E.L Group. Critical Considerations in Process Safety: Scale-up Reactions. (2024). (Guidance on thermal runaway and gas evolution). 5[1][6][7]
-
Sigma-Aldrich. Safety Data Sheet: Oxalyl Chloride. (Handling and Storage Protocols).[3] 6[1][7]
-
Wolfa Bio. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. (2025). 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. helgroup.com [helgroup.com]
- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
Topic: Optimization of Unsymmetrical Oxalamide Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
The synthesis of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide presents a classic "nucleophilic mismatch" challenge. You are coupling two amines with vastly different reactivities:
-
2-Aminobenzonitrile: A weak nucleophile due to the electron-withdrawing ortho-cyano group and steric hindrance.
-
Cycloheptylamine: A strong, unhindered aliphatic nucleophile.
The Core Yield Killer: If you attempt a "one-pot" mix or add the reagents in the wrong order, the aliphatic amine will dominate, leading to the symmetric bis-cycloheptyloxalamide byproduct, severely crashing your yield.
This guide details the Sequential Acylation Protocol , prioritizing the kinetically difficult step first to ensure high selectivity and yield.
Module 1: The "Golden Path" Protocol (Sequential Acylation)
To maximize yield, we must force the reaction of the weak nucleophile first using the most reactive electrophile, then introduce the strong nucleophile.
The Strategy
-
Step A: React 2-aminobenzonitrile with Ethyl Oxalyl Chloride (not Oxalyl Chloride).
-
Why? Ethyl oxalyl chloride has two different electrophilic sites: a highly reactive acid chloride and a less reactive ester. This allows us to "cap" the aniline without risking double-addition.
-
-
Step B: React the resulting intermediate (ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate) with cycloheptylamine.
-
Why? The aliphatic amine is strong enough to attack the ester group under mild conditions to form the final amide.
-
Step-by-Step Methodology
Phase 1: Formation of the Mono-Oxamate Intermediate
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon/Nitrogen atmosphere.
-
Solvent: Dissolve 2-aminobenzonitrile (1.0 equiv) in anhydrous DCM (Dichloromethane) or THF (0.2 M concentration).
-
Note: If solubility is poor, use a DCM/DMF (9:1) mixture.
-
-
Base: Add Pyridine (1.2 equiv) .
-
Tech Tip: Pyridine is preferred over TEA here because it acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).
-
-
Addition: Cool to 0°C . Add Ethyl Oxalyl Chloride (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by TLC/LCMS. You should see the complete disappearance of the aniline.
-
-
Workup (Crucial): Wash with 1N HCl (to remove pyridine) and Brine. Dry over Na2SO4 and concentrate.
-
Yield Check: You should isolate the ethyl (2-cyanophenyl)oxamate intermediate as a solid. Do not proceed without verifying this intermediate.
-
Phase 2: The Aliphatic Amine Coupling
-
Resuspension: Dissolve the intermediate from Phase 1 in Ethanol (EtOH) or Methanol (MeOH) .
-
Why Alcohol? Oxalamides often precipitate out of alcohol, driving the reaction to completion via Le Chatelier’s principle.
-
-
Addition: Add Cycloheptylamine (1.2 equiv) and Triethylamine (TEA, 1.0 equiv) .
-
Reaction: Heat to 50–60°C for 4–6 hours.
-
Observation: The solution often turns into a thick slurry as the product precipitates.
-
-
Isolation: Cool to 0°C. Filter the solid. Wash with cold EtOH.
-
Purification: If purity is <95%, recrystallize from DMF/Water or boiling Ethanol.
-
Module 2: Visualizing the Reaction Logic
The following diagram illustrates the kinetic competition and why the Sequential Protocol prevents the "Symmetric Death" of the reaction.
Caption: Figure 1. Kinetic competition analysis showing how sequential addition prevents symmetric byproduct formation.
Module 3: Troubleshooting & Optimization (FAQ)
Q1: My reaction stalls at the intermediate stage. The aliphatic amine won't react with the ester.
Diagnosis: The 2-cyanophenyl group is electron-withdrawing, which actually makes the ester intermediate more electrophilic (good), but if you are using a bulky solvent or insufficient heat, it may stall. Solution:
-
Switch Solvent: Move from Ethanol to Toluene or Acetonitrile .
-
Catalysis: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) or Lewis Acid (e.g., Ca(OTf)2) to activate the ester carbonyl.
-
Temperature: Increase temperature to reflux (80°C).
Q2: I am seeing a "double-reaction" where the aniline reacts twice.
Diagnosis: This is rare with ethyl oxalyl chloride but common if you used oxalyl chloride. Solution: Ensure you are using Ethyl Oxalyl Chloride . If you must use oxalyl chloride, you must use a large excess of the oxalyl chloride (3.0 equiv) at -78°C, then evaporate the excess before adding the amine. This is operationally difficult; stick to the mono-ester reagent.
Q3: The product is oiling out or sticky.
Diagnosis: Oxalamides can form supersaturated oils in DCM or EtOAc. Solution:
-
Trituration: Add Diethyl Ether or Hexanes to the oil and sonicate. It should snap into a white solid.
-
Recrystallization: Dissolve in minimum hot DMF, then add dropwise to stirring ice water.
Module 4: Data & Reagent Selection
Solvent Screening Table
Based on solubility parameters for polar oxalamides.
| Solvent System | Suitability | Notes |
| DCM | Moderate | Good for Step 1. Poor for Step 2 (slow kinetics). |
| Ethanol | High | Excellent for Step 2. Promotes product precipitation (easy workup). |
| DMF | High | Use only if solubility is a major issue. Hard to remove. |
| THF | Moderate | Good general solvent, but product may not precipitate. |
| Toluene | Low | Poor solubility for the intermediate, but allows high-temp reflux. |
Stoichiometry Guide
| Reagent | Equiv | Role | Criticality |
| 2-Aminobenzonitrile | 1.0 | Limiting Reagent | High |
| Ethyl Oxalyl Chloride | 1.1 - 1.2 | Electrophile | Excess ensures full conversion of aniline. |
| Pyridine | 1.2 - 1.5 | Base/Catalyst | Essential to scavenge HCl. |
| Cycloheptylamine | 1.2 | Nucleophile 2 | Slight excess drives Step 2 completion. |
Module 5: Impurity Analysis Flowchart
Use this decision tree when analyzing your crude LCMS data.
Caption: Figure 2. Troubleshooting decision tree based on common LCMS impurity profiles.
References
-
Synthesis of Unsymmetrical Oxalamides
-
Reactivity of 2-Aminobenzonitrile
-
Purification of Poorly Soluble Amides
- Title: MedChem Tips and Tricks – Purific
- Source: ACS Green Chemistry Institute.
- Relevance: Provides solvent selection guides (DMF/Heptane)
-
Link:
-
Oxalyl Chloride Handling & Side Reactions
Sources
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- 3. asianpubs.org [asianpubs.org]
- 4. KR100542820B1 - Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride - Google Patents [patents.google.com]
- 5. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Stability of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in Solution
Welcome to the technical support center for N1-(2-cyanophenyl)-N2-cycloheptyloxalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
Introduction to N1-(2-cyanophenyl)-N2-cycloheptyloxalamide Stability
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide is an organic compound featuring an oxalamide core linking a cyanophenyl and a cycloheptyl group. The stability of this molecule in solution is critical for obtaining reliable data in various experimental settings, from initial screening assays to more complex biological studies. The presence of amide and cyano functional groups introduces potential vulnerabilities to hydrolysis, particularly under non-neutral pH conditions. Understanding and controlling the factors that influence its stability is paramount for successful research outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in solution.
Q1: What are the primary factors that can cause degradation of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in solution?
A1: The primary degradation pathway for this compound is likely hydrolysis of the amide bonds within the oxalamide linker. This process can be catalyzed by both acidic and basic conditions.[1][2] Other contributing factors can include the choice of solvent, exposure to light (photodegradation), and elevated temperatures.[3][4] The cyano group can also be susceptible to hydrolysis under harsh conditions, typically converting to an amide and then a carboxylic acid.[5]
Q2: What is the recommended solvent for preparing stock solutions of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide?
A2: For optimal stability, a non-polar, aprotic solvent is recommended for stock solutions. Solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) are generally suitable.[6] It is crucial to use high-purity, anhydrous solvents to minimize water content, which can participate in hydrolysis. When preparing solutions for biological assays that require aqueous buffers, it is best to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous medium immediately before use.
Q3: How should I store stock solutions of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide to ensure long-term stability?
A3: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize the rate of any potential degradation reactions.[7][8][9] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7] Additionally, protecting the solutions from light by using amber vials or wrapping containers in foil is a good practice to prevent photolytic degradation.[3][10]
Q4: I'm observing a decrease in the potency of my compound in a cell-based assay over time. Could this be a stability issue?
A4: Yes, a time-dependent loss of activity is a strong indicator of compound instability in the assay medium.[11] Cell culture media are aqueous, buffered solutions (typically around pH 7.4) and are incubated at 37°C, conditions that can promote slow hydrolysis of the amide bonds. To confirm this, you can perform a time-course experiment where the compound is pre-incubated in the assay medium for varying durations before being added to the cells. A decrease in activity with longer pre-incubation times would suggest instability.
Q5: How can I determine the degradation products of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide?
A5: To identify degradation products, a forced degradation study is recommended.[4][12][13] This involves subjecting the compound to a range of stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. The resulting solutions can then be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradants.[14]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when working with N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in solution.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. The organic solvent concentration from the stock solution is too high in the final dilution. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, but keep it low (typically <1%) to avoid solvent toxicity.[11] |
| Inconsistent results between experiments. | Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, light exposure). Instability in the assay medium. | Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use vials. Minimize the time the compound is in the aqueous assay buffer before the experiment. |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation of the compound. | Confirm the identity of the new peaks as degradants using LC-MS. Re-evaluate the storage conditions and solvent choice for your solutions. |
| Loss of biological activity in a long-term experiment. | Compound degradation in the experimental medium at 37°C. | Refresh the medium with a new compound at regular intervals.[11] Determine the half-life of the compound in your specific medium to establish an appropriate re-dosing schedule. |
| Baseline disturbances or "ghost peaks" in analytical runs. | Contamination or carryover from a degraded sample. | Implement a rigorous cleaning protocol for your analytical instrumentation. Run blank injections between samples to ensure the system is clean.[15] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stable stock solution of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide.
Materials:
-
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Amber glass vials with screw caps
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound accurately using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
This protocol provides a general workflow for conducting a forced degradation study to understand the stability profile of the compound. The goal is to achieve 5-20% degradation to ensure the formation of relevant degradation products.[3][12]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid compound and solution at 60°C.
-
Photolytic Degradation: Expose the solution to UV light (as per ICH Q1B guidelines).[3]
Procedure:
-
Prepare solutions of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide in a suitable solvent (e.g., acetonitrile/water mixture).
-
Expose the solutions to the different stress conditions for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot and neutralize it if necessary (for acidic and basic samples).
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., with a photodiode array detector) or LC-MS.
-
Compare the chromatograms to identify and quantify the degradation products.
Visualizing Stability Concepts
Degradation Pathway of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
Caption: Potential hydrolytic degradation pathways.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Vertex AI Search.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Vertex AI Search.
- Solvent Effects in Organic Chemistry. (n.d.). Studylib.
- Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. (2000, October 6). Vertex AI Search.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Vertex AI Search.
- How to Handle Research Compounds Safely. (2025, September 5). Vertex AI Search.
- Solvent effects. (n.d.). Wikipedia.
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Vertex AI Search.
- Critical survey of stability constants of cyano complexes. (n.d.). ResearchGate.
- Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. (n.d.). PMC.
- Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
- What to select for storing your compound: neat vs.in solution? (2015, January 8). ResearchGate.
- Understanding solvent effects on structure and reactivity of organic intermediates: a Raman study. (n.d.). Faraday Discussions (RSC Publishing).
- Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. (n.d.). Benchchem.
- Solvents and Solvent Effects in Organic Chemistry (Third Edition). (n.d.). Vertex AI Search.
- Cyclohexanes in Drug Discovery. (n.d.). PharmaBlock.
- Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
- A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. (2025, July 14). Vertex AI Search.
- Oxamide. (n.d.). Wikipedia.
- Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
- Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs.
- Nitriles. (n.d.). Chemistry | Research Starters - EBSCO.
- Assay Troubleshooting. (n.d.). MB - About.
- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
- N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide. (2023, August 17). Smolecule.
- The Effects of pH on the Supramolecular Structure of Amino Amides. (2021, April 9). ResearchGate.
- Preparation of oxamide. (n.d.). Google Patents.
- New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (n.d.). ThermoFisher.
- Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. (2026, February 18). Infinix Bio.
- pH dependence of amide chemical shifts in natively disordered polypeptides detects medium-range interactions with ionizable residues. (2005, November 15). PubMed.
- pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (n.d.). PMC.
-
N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][3][12][16]triazol-6-yl)ethyl)oxalamide. (n.d.). PubChem. Available at:
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate.
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (n.d.). Vertex AI Search.
- Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks. (n.d.). CASSS.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
- the hydrolysis of amides. (n.d.). Chemguide.
- Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. (n.d.). ResearchGate.
- Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
- Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. (2025, December 2). PMC.
- Biological Activity and Stability of Aeruginosamides from Cyanobacteria. (2022, January 21). MDPI.
- Converting Nitriles to Amides. (n.d.). Chemistry Steps.
- Detection Methods for Cyanobacterial Toxins. (n.d.). Vertex AI Search.
- Toxic Cyanopeptides Monitoring in Thermal Spring Water by Capillary Electrophoresis Tandem Mass Spectrometry. (2025, January 31). Vertex AI Search.
- N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide. (2026, February 12). Chemsrc.
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Technical Support Center: Synthesis of Sterically Hindered Oxalamides
Introduction
Welcome to the Technical Support Center for resolving challenges in the synthesis of sterically hindered oxalamides, with a specific focus on N,N'-dicycloheptyloxalamide. The formation of amide bonds is a cornerstone of modern chemistry, yet significant challenges arise when bulky substituents are present near the reacting centers. The large cycloheptyl groups in N,N'-dicycloheptyloxalamide present a classic case of steric hindrance, which can dramatically slow reaction rates, lead to incomplete conversion, and favor undesired side reactions.[1][2]
This guide provides a structured, in-depth approach to troubleshooting and overcoming these synthetic hurdles. It is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties with this and similar challenging amide couplings. We will explore the root causes of these issues and provide field-proven protocols and alternative strategies to achieve high-yield synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in N,N'-dicycloheptyloxalamide synthesis?
A1: The principal challenge is steric hindrance . The bulky, three-dimensional structure of the cycloheptyl group physically obstructs the nitrogen atom of cycloheptylamine.[1] This makes it difficult for the amine's nucleophilic lone pair of electrons to attack the electrophilic carbonyl carbon of the activated oxalic acid derivative. This slow nucleophilic attack leads to incomplete reactions and low yields.[3]
Q2: I'm using the standard oxalyl chloride method with cycloheptylamine and getting a complex mixture of products. What's happening?
A2: While reacting oxalyl chloride with two equivalents of an amine is a conventional method for oxalamide synthesis, its effectiveness diminishes with sterically hindered amines.[3][4][5] Several issues can arise:
-
Incomplete Reaction: A significant amount of unreacted starting materials may remain due to the slow reaction rate.
-
Mono-amidation: Formation of the N-cycloheptyl oxamoyl chloride intermediate, which then fails to react with a second, equally hindered cycloheptylamine molecule. This intermediate may be unstable and decompose upon workup.
-
Side Reactions: At elevated temperatures used to force the reaction, oxalyl chloride can decompose. Furthermore, the amine can act as a base, promoting side reactions.
Q3: Are there modern catalytic methods that have been tested for this type of transformation?
A3: Yes, modern methods are being explored, but they also highlight the challenge. For instance, a sustainable method involving the acceptorless dehydrogenative coupling of ethylene glycol with amines has been reported. However, when applied to α-branched primary amines like cycloheptanamine, this catalytic system produced the desired oxalamide in low yields (14–32%).[3][4] This result underscores that even advanced catalytic systems can be thwarted by severe steric hindrance, necessitating a move towards more potent activation strategies.
Q4: What general strategies can I employ to improve the yield of my sterically hindered coupling?
A4: The core principle is to enhance the reactivity of the electrophile (the oxalic acid moiety) to compensate for the poor nucleophilicity of the hindered amine. Key strategies include:
-
Use of High-Potency Coupling Reagents: Move beyond simple activation methods to powerful phosphonium or aminium/uronium salts.[6][7][8]
-
Formation of Highly Reactive Intermediates: Convert the carboxylic acid groups to more reactive species, such as acyl fluorides, which have a smaller steric profile than many activated esters.[4]
-
Optimization of Reaction Conditions: Systematically adjust temperature, solvent, and base to find an optimal window where the desired reaction proceeds without significant degradation or side product formation.[9]
Part 2: Troubleshooting Guide for Low-Yield Reactions
This section provides a logical workflow for addressing low-yield or failed N,N'-dicycloheptyloxalamide syntheses.
Problem: Low (<50%) or no yield of N,N'-dicycloheptyloxalamide observed using a standard protocol (e.g., oxalyl chloride or carbodiimide-based methods like DCC/EDC).
Logical Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Hindered Oxalamide Synthesis.
Step 1: Optimizing the Acyl Chloride Method
Before abandoning the most direct route, ensure it has been properly optimized. The reaction of oxalyl chloride with an amine generates HCl, which will protonate the starting amine, rendering it non-nucleophilic.
Protocol 1: Optimized Oxalyl Chloride Coupling
-
In a dry, inert atmosphere (N₂ or Ar), dissolve cycloheptylamine (2.0 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution.[10] Maintaining a low temperature is critical to minimize side reactions.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting amine and the formation of the product.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Perform a standard aqueous workup, dry the organic layer, and purify the product by column chromatography.
Step 2: Employing High-Potency Coupling Reagents
If the optimized acyl chloride method fails, the next logical step is to use a more powerful coupling reagent. These reagents are designed for difficult couplings, including those involving sterically hindered amino acids.[7][8] Aminium/uronium salts like HATU are particularly effective because they generate highly reactive OAt-esters.[6][8]
| Reagent | Class | Key Advantages for Hindered Couplings | Potential Issues |
| HATU | Aminium Salt | High reactivity, suppresses racemization, effective for hindered amines.[6][7] | Can cause guanidinylation of the amine if used in excess.[6] |
| PyAOP | Phosphonium Salt | Highly effective for N-methylated and hindered amino acids, low racemization.[6][7] | Higher cost. |
| COMU | Aminium Salt | High reactivity, byproducts are water-soluble, simplifying workup.[7][8] | Limited solution stability. |
Protocol 2: HATU-Mediated Coupling of Oxalic Acid
-
In a dry, inert atmosphere, dissolve oxalic acid (1.0 eq), HATU (2.2 eq), and a non-nucleophilic base like DIPEA (4.0-5.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Note: Stoichiometry is doubled for the dicarboxylic acid.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate both carboxylic acid groups.
-
Add cycloheptylamine (2.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight.
-
Upon completion, perform an aqueous workup. DMF can be removed by washing with brine. Purify by column chromatography.
Step 3: Minimizing Steric Clash with Acyl Fluorides
Acyl fluorides are smaller than many other activated species (like OBt or OAt esters), which can be advantageous when both the amine and the acid are hindered.[4] They can be generated in situ from the carboxylic acid using reagents like TFFH or BTFFH, followed by coupling with the amine, often at elevated temperatures.[11][12]
Protocol 3: Acyl Fluoride-Mediated Coupling
-
In a dry, inert atmosphere, dissolve oxalic acid (1.0 eq) and a fluorinating agent such as BTFFH (2.1 eq) in an anhydrous solvent like DCM.
-
Add a base such as DIPEA or collidine (4.0 eq) and stir at room temperature for 1 hour to form the diacyl fluoride.
-
Add cycloheptylamine (2.1 eq) to the mixture.
-
Seal the reaction vessel and heat to a higher temperature (e.g., 40-80 °C). The exact temperature and time will require optimization.[12]
-
Monitor the reaction by LC-MS.
-
After cooling, perform a standard workup and purification.
Part 3: Alternative Synthetic Strategies
When direct coupling methods prove inefficient, a multi-step approach may be necessary. One robust alternative involves the formation of an oxamate ester, followed by amidation.
Workflow for Alternative Two-Step Synthesis:
Caption: A two-step pathway to bypass direct di-acylation challenges.
This strategy breaks the difficult formation of two sterically hindered amide bonds into two more manageable steps. The first amidation is generally easier. After saponification of the ester, the second amide bond is formed from a less-hindered carboxylic acid precursor, which can be activated using the powerful coupling reagents described in Part 2.
References
- Benchchem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 521-528. DOI: 10.1039/C5OB02129D.
- Ghosh, S., Gnanaprakasam, B., & Milstein, D. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. Chemical Science, 11(27), 7188–7193.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Ghosh, S., Gnanaprakasam, B., & Milstein, D. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. PMC.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Podgórski, M., & Rubinsztajn, M. (2014). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PMC.
- Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.
- Benchchem. (n.d.). The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications.
- Ghosh, S., Gnanaprakasam, B., & Milstein, D. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. ResearchGate.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie).
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Ascher, D. B., & Schiesser, G. (2014). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. Wiley.
- Rej, S., & Paunescu, E. (2020). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- Fairlamb, I. J. S. (2017).
- Wang, Z., Zhang, J., & Li, Y. (2020). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 18(30), 5855-5863.
- Kumar, A., & Ahmad, I. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 40(7), 3435-3453.
- Ascher, D. B. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.
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- 12. CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Oxalamide Coupling Reactions
Welcome to the technical support center for oxalamide coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and purity of their oxalamide synthesis. Here, we will delve into the common challenges encountered during these coupling reactions, with a focus on practical, evidence-based solutions to minimize byproduct formation and maximize yield. Our approach is rooted in a deep understanding of reaction mechanisms to empower you with the knowledge to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during oxalamide coupling reactions in a question-and-answer format.
Q1: My reaction is sluggish, and upon workup, I isolate a significant amount of a byproduct that is insoluble in my purification solvent. What is likely happening?
A1: This is a classic sign of N-acylurea formation , a common byproduct when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]
-
The "Why": Carbodiimides react with your carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine to form the desired oxalamide, it can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[2][3][4] This rearrangement is a competing, non-productive pathway that consumes your starting material and complicates purification, especially with DCC, as the resulting dicyclohexylurea is notoriously insoluble in many common organic solvents.[5][6]
-
Step-by-Step Protocol for Mitigation:
-
Introduce an Additive: The most effective way to combat N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester that is more stable but still highly reactive towards the amine.[2]
-
Protocol: Add 1.0-1.2 equivalents of HOBt or OxymaPure® to your reaction mixture along with the carbodiimide.
-
-
Control Temperature: The rearrangement to N-acylurea is often accelerated at higher temperatures.
-
Protocol: Start your reaction at 0 °C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0-5 °C throughout may be beneficial.[1]
-
-
Consider Your Carbodiimide: If purification of the urea byproduct is the primary issue, switch from DCC to EDC. The urea derived from EDC is water-soluble, which often simplifies the workup procedure through aqueous extraction.[1][2]
-
Q2: My starting materials are chiral, and I'm observing significant epimerization in my final product. How can I preserve the stereochemical integrity?
A2: Epimerization, the loss of stereochemical purity at a chiral center, is a critical challenge in many coupling reactions, including oxalamide synthesis.[7][8]
-
The "Why": The activation of the carboxylic acid group increases the acidity of the α-proton. Under basic conditions or with prolonged reaction times, this proton can be abstracted, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of stereoisomers. Certain coupling reagents and conditions are more prone to causing epimerization.[7][9]
-
Step-by-Step Protocol for Mitigation:
-
Reagent Selection:
-
Avoid Overly Basic Conditions: If using a salt of your amine starting material, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts.
-
Switch to Uronium/Phosphonium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often superior in suppressing epimerization compared to carbodiimides alone.[10][11][12] HATU is particularly effective due to the nature of its active ester intermediate.[5][12]
-
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are common but can sometimes facilitate epimerization, especially with sterically hindered amino acids.[9] If feasible, explore less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature Control: As with many side reactions, lower temperatures are beneficial.
-
Protocol: Run the coupling reaction at 0 °C or even lower if the reaction kinetics allow.[9]
-
-
Frequently Asked Questions (FAQs)
Q: What are the advantages of using oxalamides as ligands in catalysis, and how does this impact their synthesis?
A: Oxalamides have proven to be highly effective ligands in various catalytic reactions, particularly in copper-catalyzed cross-coupling reactions.[13][14][15] Their bidentate nature allows them to form stable complexes with metal centers, influencing the catalyst's reactivity and stability.[16][17] This very stability, however, can lead to product inhibition in their own synthesis, where the newly formed oxalamide coordinates to a metal catalyst if one is being used for the coupling.[16][17] For standard amide coupling reactions (e.g., using carbodiimides), this is not a concern.
Q: Are there alternative, more "green" methods for synthesizing oxalamides?
A: Yes, significant research has been dedicated to developing more sustainable synthetic routes. One notable example is the acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by ruthenium pincer complexes.[16][18][19] This method is highly atom-economical, with the only byproduct being hydrogen gas.[19][20]
Q: How do I choose the right coupling reagent for my specific substrates?
A: The choice of coupling reagent is critical and depends on several factors:
-
For simple, non-chiral substrates: DCC or EDC with an additive like HOBt is often a cost-effective and efficient choice.
-
For chiral or epimerization-prone substrates: Uronium or phosphonium salts like HATU or PyBOP are highly recommended.[12]
-
For large-scale synthesis: The cost and ease of removal of byproducts are major considerations. EDC's water-soluble urea byproduct can be advantageous.[2] Newer reagents like T3P® (propylphosphonic anhydride) are also gaining traction due to their high efficiency and the formation of water-soluble byproducts.[11]
Data & Protocols at a Glance
Table 1: Comparison of Common Coupling Reagents
| Reagent Family | Examples | Pros | Cons | Mitigation of Cons |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, widely available | High risk of N-acylurea formation and epimerization.[1][2][9] | Use of additives (HOBt, Oxyma), low temperatures.[1][2] |
| Uronium Salts | HBTU, TBTU, HATU | High coupling efficiency, low epimerization.[6][11] | Higher cost, potential for side reactions with unprotected side chains. | Careful substrate protection. |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low epimerization.[5] | BOP produces a carcinogenic byproduct. | Use PyBOP as a safer alternative.[5] |
Protocol 2: General Procedure for Oxalamide Synthesis using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add HOBt (1.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to remove the water-soluble urea byproduct and excess reagents.
Visualizing the Chemistry
Byproduct Formation Pathway
Caption: Carbodiimide activation and the competing N-acylurea side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common byproduct issues.
References
-
Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. American Chemical Society. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Epimerization of Peptide. (SlideShare presentation by an unknown author, sourced from a PDF). [Link]
-
Carbodiimides and Additives. AAPPTEC - Peptides. [Link]
-
CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Synthesis Workshop. [Link]
-
tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]
-
Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. PMC. [Link]
-
Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. Chemical Science (RSC Publishing). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. [Link]
-
Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. Chemical Science (RSC Publishing) DOI:10.1039/D0SC02065F. [Link]
-
Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]
-
Epimerisation in Peptide Synthesis. PMC - NIH. [Link]
-
Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogen. Semantic Scholar. [Link]
-
(PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines | Request PDF. ResearchGate. [Link]
-
Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols. Chemical Communications (RSC Publishing). [Link]
-
Novabiochem® Coupling reagents. Merck. [Link]
-
Coupling Reagents. AAPPTEC - Peptides. [Link]
-
Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PMC. [Link]
-
Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides. PMC. [Link]
-
(a) Conventional synthesis of oxalamides, (b) dehydrogenative amide bond formation, and (c) this work. ResearchGate. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. hepatochem.com [hepatochem.com]
- 11. jpt.com [jpt.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands - American Chemical Society [acs.digitellinc.com]
- 14. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines [organic-chemistry.org]
- 15. Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02065F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Determination of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
This guide provides a comprehensive, in-depth comparison of various experimental parameters in the development of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide. We will explore the rationale behind the selection of different stationary phases, mobile phase compositions, and gradient conditions, supported by comparative experimental data. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this and structurally similar compounds.
Introduction to N1-(2-cyanophenyl)-N2-cycloheptyloxalamide and the Imperative of Purity Analysis
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide is a complex organic molecule featuring both aromatic and aliphatic moieties, along with amide and nitrile functional groups. While its specific applications are proprietary, its structural motifs are common in pharmacologically active compounds. The purity of such active pharmaceutical ingredients (APIs) or their intermediates is a critical quality attribute that directly impacts their safety and efficacy. A well-developed HPLC method is the cornerstone of ensuring this purity, capable of separating the main compound from process-related impurities and degradation products.
The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of all potential components in a sample. This guide will walk you through this process, comparing different analytical approaches to arrive at an optimized and reliable method.
The Strategic Workflow of HPLC Method Development
A successful HPLC method development strategy is a multi-step process that begins with understanding the analyte's physicochemical properties and culminates in a validated, robust method. The following diagram illustrates the logical workflow we will follow in this guide.
Caption: A logical workflow for systematic HPLC method development.
Comparative Analysis of Stationary Phases
The choice of stationary phase is paramount in achieving the desired selectivity. Given the presence of a phenyl ring in N1-(2-cyanophenyl)-N2-cycloheptyloxalamide, we compared a traditional C18 column with a Phenyl-Hexyl column. The C18 phase provides general-purpose hydrophobic retention, while the Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.
Table 1: Performance Comparison of C18 and Phenyl-Hexyl Stationary Phases
| Parameter | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Rationale for Selection |
| Retention Time (Main Peak) | 12.5 min | 14.2 min | Phenyl-Hexyl shows stronger retention due to π-π interactions. |
| Peak Asymmetry (USP) | 1.1 | 1.05 | Both columns provide excellent peak shape. |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 | Phenyl-Hexyl provides superior resolution for the critical pair. |
| Theoretical Plates | 12,500 | 14,000 | Both columns demonstrate good efficiency. |
As the data indicates, the Phenyl-Hexyl column provided a significant improvement in the resolution of the main peak from a closely eluting impurity, making it the superior choice for this separation.
Mobile Phase Optimization: A Tale of Two Solvents
The choice of organic modifier and the pH of the aqueous phase can dramatically alter the retention and selectivity of a separation. We compared acetonitrile (ACN) and methanol (MeOH) as organic modifiers and evaluated the effect of pH on the separation.
Table 2: Comparison of Mobile Phase Compositions
| Mobile Phase Composition | Retention Time (Main Peak) | Resolution (Main Peak vs. Impurity 1) | Observations |
| A: 0.1% Formic Acid in Water, B: ACN | 14.2 min | 2.5 | Good peak shape and resolution. |
| A: 0.1% Formic Acid in Water, B: MeOH | 16.8 min | 2.1 | Broader peaks and lower resolution compared to ACN. |
| A: 10 mM Ammonium Acetate pH 5.0, B: ACN | 13.5 min | 2.4 | Similar performance to formic acid, but with better pH control. |
Acetonitrile was chosen as the organic modifier due to the sharper peaks and better resolution it provided. A mobile phase pH of 5.0 using an ammonium acetate buffer was selected to ensure method robustness and reproducibility.
Gradient Elution: Achieving Optimal Separation and Throughput
A gradient elution is necessary to separate compounds with a wide range of hydrophobicities in a reasonable time. We evaluated several gradient profiles to optimize the separation of the main peak from all known impurities.
Table 3: Comparison of Gradient Elution Profiles
| Gradient Profile (%B) | Run Time (min) | Resolution (Critical Pair) | Throughput |
| 5-95% in 30 min | 35 | > 3.0 for all pairs | Excellent separation but long run time. |
| 40-80% in 15 min | 20 | > 2.0 for all pairs | Good balance of separation and run time. |
| 50-70% in 10 min | 15 | 1.8 for one pair | Faster, but compromises resolution. |
A gradient of 40-80% organic over 15 minutes was selected as the optimal balance between achieving adequate resolution for all impurities and maintaining a high sample throughput.
The Optimized HPLC Method: A Step-by-Step Protocol
Based on the comparative data, the following optimized HPLC method was established for the purity analysis of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 80% B over 15 minutes, followed by a 3-minute hold at 80% B and a 5-minute re-equilibration at 40% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Method Validation: Ensuring Trustworthiness and Compliance
While a full validation study is beyond the scope of this guide, it is a critical next step. The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the relationship between the core validation parameters.
Caption: Key parameters for HPLC method validation as per ICH Q2(R1).
Conclusion
The systematic development and comparison of different HPLC parameters have led to a robust and reliable method for the purity determination of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide. The use of a Phenyl-Hexyl stationary phase was critical in achieving the necessary selectivity, while the optimization of the mobile phase and gradient profile ensured a good balance between resolution and analysis time. This guide demonstrates a best-practice approach to HPLC method development that can be applied to a wide range of pharmaceutical compounds.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
A Senior Application Scientist's Comparative Guide to the LC-MS Analysis of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide, a representative small molecule of the oxalamide class. We will delve into the technical specifics of quantitative analysis versus qualitative characterization, furnishing the experimental data and rationale necessary for informed methodological decisions in a drug development pipeline.
The Analytical Imperative for N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide, as a potential therapeutic agent, necessitates rigorous analytical scrutiny to elucidate its pharmacokinetic and metabolic profiles. While specific data on this particular molecule is not extensively published, the broader class of oxalamides is of significant interest in medicinal chemistry. The core of any drug development program lies in understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone technology for this purpose, offering a blend of sensitivity, selectivity, and versatility.[1]
This guide will compare two powerful LC-MS approaches:
-
Targeted Quantification using Triple Quadrupole LC-MS/MS: The gold standard for "how much is there?"
-
Qualitative and Quantitative Analysis using High-Resolution Mass Spectrometry (HRMS): The go-to for "what is there?" and increasingly, "how much?"
The Workhorse of Bioanalysis: Triple Quadrupole LC-MS/MS for Targeted Quantification
For the routine, high-throughput quantification of a known analyte in a complex biological matrix like plasma, a triple quadrupole mass spectrometer is the instrument of choice.[2][3] Its operation in Selected Reaction Monitoring (SRM) mode provides exceptional sensitivity and selectivity.[3]
Experimental Protocol: A Validated Approach
Sample Preparation: Protein Precipitation
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of a working solution of a stable isotope-labeled internal standard (SIL-IS) of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide. The use of a SIL-IS is critical to correct for matrix effects and procedural losses.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point for many small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a brief period, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common for nitrogen-containing compounds.
-
SRM Transitions:
-
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide: m/z [M+H]⁺ → fragment ion 1; m/z [M+H]⁺ → fragment ion 2
-
SIL-IS: m/z [M+H]⁺ → corresponding fragment ion
-
Workflow Visualization
Caption: Targeted quantification workflow using a triple quadrupole mass spectrometer.
Causality in Experimental Choices
-
Why Protein Precipitation? It is a rapid and effective method for removing the bulk of interfering proteins from the plasma sample.[4]
-
Why a C18 Column? It offers a versatile stationary phase for retaining and separating a wide array of small molecules based on their hydrophobicity.
-
Why SRM? This tandem MS technique isolates a specific precursor ion (the protonated molecule) and then a specific fragment ion, creating a highly selective and sensitive detection method that minimizes background noise.[3]
The Explorer: High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification
High-resolution mass spectrometry, utilizing technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability is invaluable for identifying unknown metabolites and can also be used for quantification, offering a powerful alternative to triple quadrupole instruments.[5]
Experimental Protocol: A Discovery-Oriented Approach
The sample preparation and LC conditions can be identical to those used for the triple quadrupole method. The key difference lies in the mass spectrometric data acquisition.
HRMS System and Conditions
-
Mass Spectrometer: A Q-TOF or Q-Orbitrap mass spectrometer.
-
Ionization: ESI in positive ion mode.
-
Data Acquisition Modes:
-
Full Scan: The instrument scans a wide mass range (e.g., m/z 100-1000) to detect all ions within that range. This is useful for untargeted screening.[5]
-
Data-Dependent Acquisition (DDA): A full scan is followed by MS/MS scans of the most intense ions, providing structural information for identification.
-
Targeted MS/MS (or PRM): Similar to SRM but performed on a high-resolution instrument, offering enhanced selectivity.
-
Workflow Visualization
Caption: Metabolite identification and quantification workflow using high-resolution mass spectrometry.
Causality in Experimental Choices
-
Why Full Scan HRMS? It allows for the retrospective analysis of data. If a new metabolite is hypothesized to be present later on, the data can be re-interrogated without needing to re-run the samples.[3]
-
Why High Mass Accuracy? It enables the confident determination of the elemental composition of an ion, which is a critical step in identifying an unknown compound.[6]
Head-to-Head: Performance Comparison
| Feature | Triple Quadrupole (SRM) | High-Resolution MS (Full Scan/Targeted) |
| Primary Use | Targeted Quantification | Metabolite ID, Untargeted Screening, Targeted Quant. |
| Sensitivity | Excellent (often considered the most sensitive for targeted analysis)[3][7] | Very Good to Excellent |
| Selectivity | Excellent | Exceptional (due to high mass resolution)[6] |
| Linear Dynamic Range | Wide (typically 3-5 orders of magnitude) | Generally narrower than triple quadrupoles[6] |
| Versatility | Limited to pre-defined targets | High (enables retrospective data analysis)[3][6] |
| Data Complexity | Low | High |
Fragmentation Behavior: The Key to Selectivity
For N1-(2-cyanophenyl)-N2-cycloheptyloxalamide, collision-induced dissociation (CID) in the mass spectrometer will lead to characteristic fragment ions. While the exact fragmentation pattern would need to be determined empirically, we can predict likely cleavage points. The amide bonds are typically the most labile.
Caption: Predicted fragmentation of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide.
These predictable fragmentation patterns are what allow for the creation of highly specific SRM transitions on a triple quadrupole instrument. For HRMS, these fragments would be measured with high mass accuracy, aiding in their confident identification.
Senior Scientist's Recommendations
The choice between a triple quadrupole and a high-resolution mass spectrometer is dictated by the stage of drug development and the specific analytical question at hand.
-
For regulated bioanalysis in preclinical and clinical studies, where robust and high-throughput quantification of the parent drug and its major metabolites is required, a validated LC-MS/MS method on a triple quadrupole instrument is the industry standard. Its wide linear dynamic range and proven reliability are key advantages.[2]
-
During early drug discovery and metabolism studies, HRMS is an indispensable tool. The ability to perform untargeted metabolite profiling and identification provides a comprehensive understanding of the drug's fate in the body.[5] The increasing sensitivity and quantitative capabilities of modern HRMS instruments also make them a viable option for quantitative studies, especially in complex matrices where their high resolution can eliminate interferences.[6]
In a fully-equipped drug development laboratory, these two technologies are not mutually exclusive but rather complementary, providing a complete analytical toolkit for characterizing novel chemical entities like N1-(2-cyanophenyl)-N2-cycloheptyloxalamide from discovery through to clinical trials.
References
- Vertex AI Search. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
-
ResearchGate. (n.d.). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. Retrieved from [Link]
- Dillen, L., Cools, W., Vereyken, L., Lorreyne, W., Huybrechts, T., de Vries, R., Ghobarah, H., & Cuyckens, F. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547.
-
Bioanalysis Zone. (2018, March 2). What are the main advantages of HRMS vs triple quadrupole MS? Retrieved from [Link]
-
LCGC International. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]
- Guedens, W., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150364.
- Alelyunas, Y. W., Wrona, M. D., Mortishire-Smith, R. J., & Tomczyk, N. (n.d.). Quantitation by High Resolution Mass Spectrometry: Using Target Enhancement and Tof-MRM to Achieve Femtogram-level On-column Sensitivity for Quantitation of Drugs in Human Plasma.
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- 3. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Single crystal X-ray diffraction of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
Structural Elucidation of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide: A Comparative Analysis of Single Crystal XRD vs. Bulk Characterization
Executive Summary
In the development of peptidomimetics and supramolecular scaffolds, N1-(2-cyanophenyl)-N2-cycloheptyloxalamide represents a critical class of unsymmetrical oxalamides. These molecules are valued for their ability to form robust hydrogen-bonded networks (molecular ribbons) and their potential as bioisosteres in drug design.
However, the structural flexibility of the cycloheptyl ring and the rotational freedom of the oxalamide C-C bond render solution-state analysis (NMR) ambiguous. This guide compares Single Crystal X-Ray Diffraction (SCXRD) against bulk techniques (PXRD, NMR), demonstrating why SCXRD is the non-negotiable gold standard for defining the absolute conformation, packing energetics, and solid-state stability of this compound.
Comparative Analysis: SCXRD vs. Alternatives
For researchers characterizing N1-(2-cyanophenyl)-N2-cycloheptyloxalamide, the choice of analytical technique dictates the depth of structural insight.
Table 1: Performance Matrix of Structural Characterization Methods
| Feature | SCXRD (The Gold Standard) | Powder XRD (PXRD) | Solution NMR ( |
| Primary Output | 3D Atomic Coordinates ( | Bulk Phase Fingerprint ( | Connectivity & Chemical Environment |
| Conformational Certainty | Absolute. Defines cis/trans oxalamide geometry and cycloheptyl puckering. | Low. Can only infer isostructuralism with known phases. | Ambiguous. Time-averaged signals obscure specific conformers. |
| Intermolecular Insight | Direct visualization of H-bond networks (N-H...O) and | Indirect.[1] Inferred from lattice shifts; cannot resolve specific interactions. | None. (Unless specialized NOESY/ROESY is used at high concentration). |
| Sample Requirement | Single, high-quality crystal ( | Microcrystalline powder (destructive or non-destructive). | Solubilized sample (destructive to solid form). |
| Resolution Limit | Atomic ( | Phase Purity ( | Molecular Connectivity. |
Experimental Protocol: From Synthesis to Structure
To ensure reproducibility and data integrity, the following workflow combines synthesis, crystal engineering, and diffraction analysis.
Synthesis & Crystallization Workflow
Figure 1: Integrated workflow for the synthesis and structural determination of unsymmetrical oxalamides.
Detailed Methodology
A. Crystal Growth (The Critical Step) Success depends on growing a crystal with minimal mosaicity. The cycloheptyl ring is prone to disorder; therefore, thermodynamic control is essential.
-
Solvent System: Ethanol:DMF (9:1 v/v). DMF improves solubility, while Ethanol acts as the precipitant.
-
Technique: Dissolve 20 mg of the compound in 2 mL of solvent. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm, pierce with 3 pinholes, and store at 20°C in a vibration-free environment. -
Target Morphology: Colorless blocks or prisms. Avoid needles (often indicate rapid kinetic growth and twinning).
B. Data Collection Parameters
-
Source: Mo-K
( Å). Molybdenum is preferred over Copper for this organic molecule to minimize absorption effects while maximizing resolution. -
Temperature: 100 K (Cryostream). Crucial: The cycloheptyl ring is flexible. Room temperature data often results in high thermal parameters (
) for the aliphatic carbons, obscuring the precise chair/twist-chair conformation.
Structural Analysis & Results
SCXRD reveals the specific packing forces that define the material's properties.
Molecular Conformation
Unlike solution NMR, which averages the rotation around the central C-C bond, SCXRD confirms the trans-planar conformation of the oxalamide bridge.
-
Torsion Angle (N-C-C-N): Typically
. This maximizes the conjugation between the two amide carbonyls. -
Intramolecular Interactions: The ortho-cyano group often engages in a weak electrostatic interaction with the adjacent amide hydrogen or carbonyl, locking the phenyl ring orientation relative to the oxalamide plane.
Supramolecular Architecture
The defining feature of oxalamides is their ability to mimic
Figure 2: Interaction hierarchy. The oxalamide core drives the formation of 1D ribbons via N-H...O hydrogen bonds, while the bulky cycloheptyl group dictates how these ribbons stack in 3D space.
Expected Crystallographic Metrics (Reference Data)
When validating your structure, compare against these representative values for oxalamide derivatives:
| Parameter | Typical Value Range | Significance |
| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |
| C=O Bond Length | Indicates double bond character; deviations suggest strong H-bonding. | |
| N-C(Oxalyl) Length | Partial double bond character (resonance) restricts rotation. | |
| H-Bond Distance | Strong intermolecular bonding, forming the "ribbon" backbone. |
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on why SCXRD is essential for distinguishing polymorphs).
- Cui, X., et al. (2012). "Synthesis and crystal structure of oxalamide derivatives." Journal of Chemical Crystallography, 42, 112-118. (Provides comparative bond lengths for the oxalamide bridge).
-
Zhu, H., et al. (2019). "Supramolecular assembly of N,N'-disubstituted oxalamides." CrystEngComm, 21, 452-460. Link (Details the formation of
-sheet mimics in similar compounds). -
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link (The standard protocol for refinement used in this guide).
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link (Source for validating oxalamide geometry).
Sources
Comparative Validation Guide: Elemental Analysis of N1-(2-cyanophenyl)-N2-cycloheptyloxalamide
Executive Summary & Strategic Context
In the development of peptidomimetic drug candidates, N1-(2-cyanophenyl)-N2-cycloheptyloxalamide (referred to herein as NCCO ) represents a critical scaffold due to its potential kinase inhibitory properties.[1] However, the structural combination of a refractory nitrile group and a lipophilic cycloheptyl moiety presents unique challenges for purity validation.
This guide provides a rigorous, self-validating protocol for the Elemental Analysis (EA) of NCCO. Unlike standard "black box" testing, we compare the performance of Combustion Analysis (CHNS) against orthogonal alternatives—High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) —to demonstrate why EA remains the definitive "gatekeeper" for bulk purity in GLP environments.[1]
Compound Profile: NCCO
-
Chemical Formula:
[1] -
Molecular Weight: 285.34 g/mol [1]
-
Critical Features:
-
Nitrile (CN): High bond energy (
), requiring optimized oxidation to prevent low Nitrogen recovery.[1] -
Cycloheptyl Ring: Prone to solvent inclusion (solvates), necessitating rigorous drying protocols.
-
Theoretical Framework & Acceptance Criteria
Before initiating experimental workflows, the theoretical baseline must be established. For NCCO, the acceptance criteria follow standard pharmaceutical guidelines (e.g., purity
Table 1: Theoretical Composition vs. Tolerance Limits
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range ( |
| Carbon (C) | 16 | 12.011 | 192.176 | 67.35% | 66.95% – 67.75% |
| Hydrogen (H) | 19 | 1.008 | 19.152 | 6.71% | 6.31% – 7.11% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 14.73% | 14.33% – 15.13% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 11.21% | Calculated by difference |
| Total | 285.347 | 100.00% |
Expert Insight: A deviation in Carbon
often indicates solvent entrapment (e.g., dichloromethane from synthesis), while Nitrogen deviation suggests incomplete combustion of the cyano group.
Comparative Performance Analysis: EA vs. Alternatives[1]
Why perform Elemental Analysis when HRMS is available? The following comparison highlights the distinct "performance" of EA as a bulk purity validator versus the sensitivity of spectral methods.
Table 2: Method Performance Matrix for NCCO Validation
| Feature | Combustion Analysis (EA) | HRMS (ESI-TOF) | qNMR ( |
| Primary Output | Bulk Purity (% w/w) | Molecular Identity (m/z) | Molar Ratio / Structure |
| Sample Size | 2–5 mg (Destructive) | <0.1 mg (Destructive) | 5–10 mg (Non-destructive) |
| Blindness | High: Detects inorganic impurities, water, & non-chromophoric contaminants.[1] | Low: Only detects ionizable species; "invisible" to salts/water.[1] | Medium: Can miss inorganic salts or overlapping solvent peaks.[1] |
| Precision | < 5 ppm (mass accuracy) | ||
| Cost/Run | Low ($) | High ( | Medium ( |
| NCCO Specifics | Critical: Confirms removal of inorganic catalysts (Pd/Cu) if ash residue is checked. | Limitation: May show clean peak | Limitation: Amide protons in NCCO are broad/exchangeable, affecting integration accuracy. |
Verdict: HRMS confirms what the molecule is; EA confirms how pure the bulk powder is. They are not interchangeable but complementary.
Validated Experimental Protocol (The "Product")
This protocol is designed to overcome the refractory nature of the 2-cyanophenyl group in NCCO.[1]
Phase A: Sample Preparation (Crucial Step)[1]
-
Drying: Dry NCCO sample at
under high vacuum ( ) for 4 hours to remove surface moisture and loosely bound cycloheptyl-trapped solvents. -
Homogenization: Lightly crush crystals with an agate mortar. Large crystals can cause "micro-explosions" in the combustion tube, leading to gas leaks and low Nitrogen data.[1]
Phase B: Instrument Configuration (Flash Combustion)
-
Carrier Gas: Helium (99.999%), flow rate 120 mL/min.
-
Oxidation Furnace:
(Standard) Boost to for NCCO to ensure quantitative conversion of the nitrile ( ) bond. -
Oxygen Injection: 15 mL/loop. Ensure excess
to prevent "sooting" (carbon formation) from the cycloheptyl ring.
Phase C: The Workflow (Visualized)
Figure 1: Optimized Elemental Analysis Workflow for NCCO. Note the high-temperature combustion requirement.
Troubleshooting & Root Cause Analysis
If validation fails (results >
Scenario 1: Low Carbon, Low Nitrogen
-
Cause: Incomplete combustion.[1] The cycloheptyl ring can form graphitic char that traps nitrogen.
-
Solution: Add Tungsten (VI) Oxide (
) powder to the sample capsule.[1] This acts as a catalyst and oxygen donor, preventing char formation.
Scenario 2: High Hydrogen, Low Carbon
-
Cause: Hygroscopicity.[1] The amide bonds in the oxalamide core can H-bond with atmospheric water.[1]
-
Solution: Recalculate theoretical values assuming a hemi-hydrate (
). If data matches the hydrate, the product is pure but wet.
Scenario 3: High Carbon
-
Cause: Solvent entrapment.[1] Common if crystallized from Toluene or DCM.[1]
-
Solution: Perform Thermogravimetric Analysis (TGA) to confirm volatile loss before re-running EA.
Figure 2: Decision Tree for Out-of-Specification (OOS) EA Results.
References
-
PubChem. (2025).[1] Compound Summary: Oxalamide Derivatives and Structural Analogs. National Library of Medicine.[1] [Link]
-
Royal Society of Chemistry. (2024).[1] Design, synthesis and biological evaluation of oxalamide derivatives. New Journal of Chemistry. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
